2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 74853-07-9
VCID: VC20763083
InChI: InChI=1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol

2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one

CAS No.: 74853-07-9

Cat. No.: VC20763083

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one - 74853-07-9

CAS No. 74853-07-9
Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
IUPAC Name 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25)
Standard InChI Key SEHQVBVJJRRRSG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O

Chemical Identity and Structure

Basic Identification

The compound 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one is registered with CAS number 74853-07-9 . It is known by several synonyms, including:

  • Posaconazole inter-5

  • Posazonazole Intermediate 5

  • Posaconazole Methoxy Triazole Impurity

  • 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-4H-1,2,4-triazol-3-ol

  • 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one

  • 4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-1H-1,2,4-triazol-5-one

This compound is characterized by its molecular formula C19H21N5O2 and has been assigned the InChI Key SEHQVBVJJRRRSG-UHFFFAOYSA-N, which uniquely identifies its chemical structure in databases .

Structural Features

The structure of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one contains several key functional groups:

  • A 1,2,4-triazol-3-one ring system, which is a five-membered heterocyclic ring containing three nitrogen atoms

  • A piperazine ring (six-membered heterocycle with two nitrogen atoms)

  • A methoxyphenyl group (benzene ring with a methoxy substituent)

  • Connecting phenyl groups that create the complex spatial arrangement

The structure contains multiple nitrogen atoms that can participate in hydrogen bonding, which influences its physical properties and potential biological interactions. The FDA has assigned this compound the UNII code 69BLQ3QLT8, further establishing its identity for regulatory purposes .

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one are summarized in the following table:

PropertyValueNote
Molecular Weight351.411 g/molExperimentally determined
Physical FormSolid (particulate/powder)As typically supplied
Melting Point270-277°CWith decomposition
Density1.30±0.1 g/cm³Predicted value
Vapor Pressure0-0 Pa at 20-25°CEssentially non-volatile
LogP2.02-2.3 at pH 7Measure of lipophilicity

The high melting point with decomposition indicates strong intermolecular forces in the crystal structure. The solid appears as a particulate powder under normal conditions, making it suitable for various laboratory handling procedures.

Chemical Properties

The compound exhibits several important chemical properties:

  • pKa Value: 10.16±0.20 (predicted), indicating its acid-base behavior

  • Solubility: Slightly soluble in DMSO when heated, suggesting limited solubility in polar aprotic solvents

  • Stability: Requires storage in sealed, dry conditions at 2-8°C, indicating potential sensitivity to moisture and/or heat

The presence of the triazole and piperazine rings contributes to the compound's chemical reactivity and potential hydrogen bonding capabilities. The moderate LogP value (between 2.02 and 2.3) suggests a balance between hydrophilic and lipophilic properties, which is often favorable for drug-like compounds.

Analytical Methods

ManufacturerProduct NumberPackagingPrice (as of reference date)
TRCM26624510mg$55
American Custom Chemicals CorporationCHM0070321VariousInformation incomplete

This information suggests the compound is primarily available for research purposes in relatively small quantities, consistent with its specialized applications in analytical chemistry and pharmaceutical research .

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